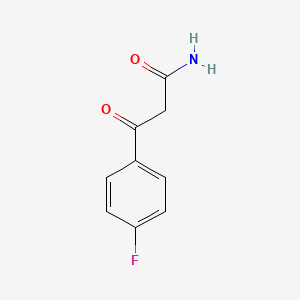
3-(4-Fluorophenyl)-3-oxopropanamide
概要
説明
3-(4-Fluorophenyl)-3-oxopropanamide: is an organic compound that features a fluorinated aromatic ring and an amide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the aromatic ring can significantly influence the compound’s chemical properties, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Fluorophenyl)-3-oxopropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form 3-(4-fluorophenyl)-2-propenoic acid ethyl ester.
Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding acid, followed by decarboxylation to yield 3-(4-fluorophenyl)-3-oxopropanoic acid.
Amidation: Finally, the acid is converted to the amide using ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
3-(4-Fluorophenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-(4-fluorophenyl)-3-hydroxypropanamide.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: 3-(4-Fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Fluorophenyl)-3-hydroxypropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Fluorophenyl)-3-oxopropanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors influenced by the fluorine atom.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-3-oxopropanamide depends on its specific application. In medicinal chemistry, the compound may act by:
Enzyme Inhibition: The fluorine atom can enhance binding affinity to certain enzymes, leading to inhibition of their activity.
Receptor Modulation: The compound can interact with specific receptors, altering their signaling pathways and resulting in therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can modulate receptors such as G-protein coupled receptors (GPCRs) or ion channels, influencing cellular responses.
類似化合物との比較
3-(4-Chlorophenyl)-3-oxopropanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-3-oxopropanamide: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-3-oxopropanamide: Similar structure but with a methyl group instead of fluorine.
Comparison:
Fluorine vs. Chlorine/Bromine: Fluorine is more electronegative than chlorine and bromine, which can lead to different electronic effects and reactivity.
Fluorine vs. Methyl: The fluorine atom is smaller and more electronegative than a methyl group, resulting in different steric and electronic properties.
Uniqueness:
The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-oxopropanamide imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and distinct reactivity compared to its analogs.
特性
IUPAC Name |
3-(4-fluorophenyl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBRGOMXXXXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384475 | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671188-82-2 | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


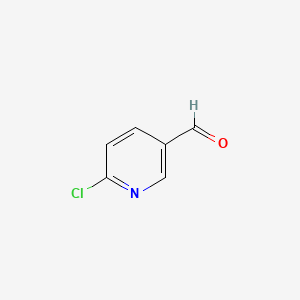
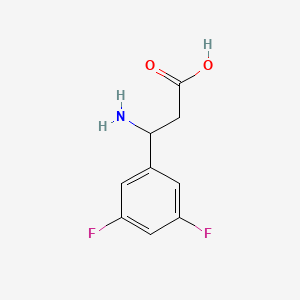
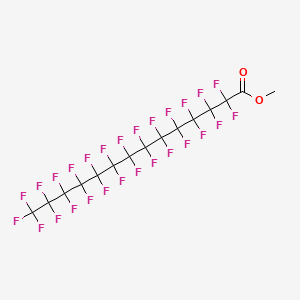
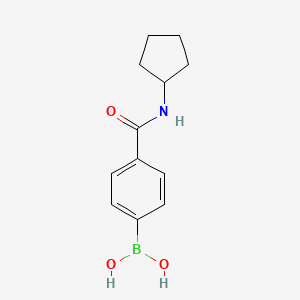
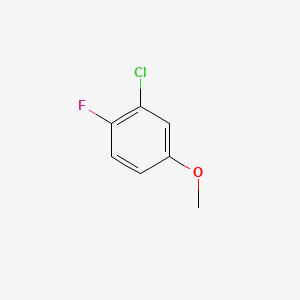
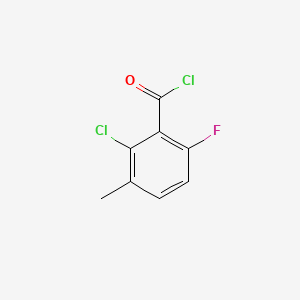
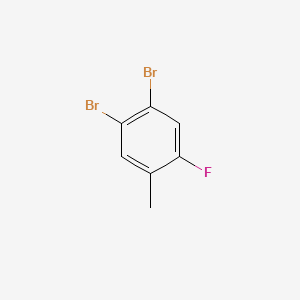
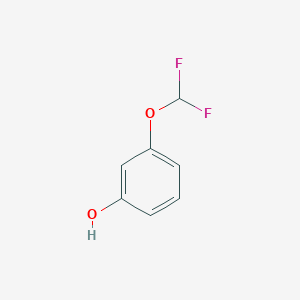
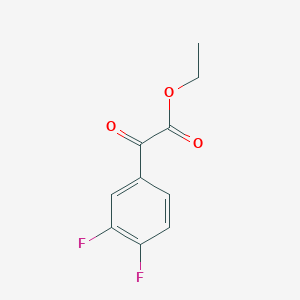
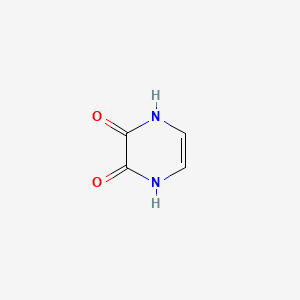
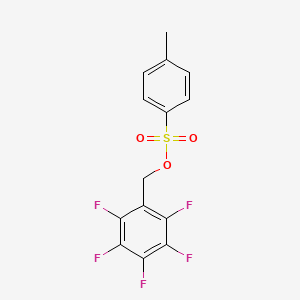
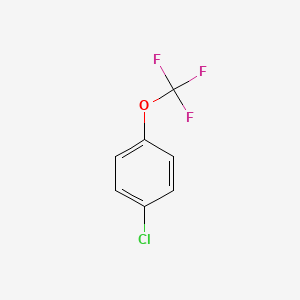
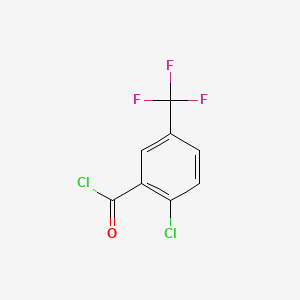
![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)
